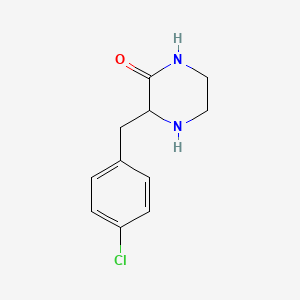
3-(6-Bromohexyl)-3-methyl-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromohexyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromohexyl group and a methyl group attached to the diazirine ring. Diazirines are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photoaffinity labeling and other photochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromohexyl)-3-methyl-3H-diazirine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as an amidine, with a halogenating agent like bromine or chlorine.
Attachment of the Bromohexyl Group: The bromohexyl group can be introduced via a nucleophilic substitution reaction, where a hexyl halide reacts with the diazirine precursor in the presence of a base.
Introduction of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Bromohexyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light induces the formation of a carbene intermediate, which can react with nearby molecules.
Nucleophilic Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromohexyl group.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to initiate photolysis.
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Major Products Formed
Photolysis: Carbene intermediates that can form covalent bonds with target molecules.
Nucleophilic Substitution: Substituted diazirine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the bromohexyl group.
Applications De Recherche Scientifique
3-(6-Bromohexyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and identify binding sites on proteins and other biomolecules.
Biology: Employed in crosslinking experiments to investigate protein-protein and protein-DNA interactions.
Medicine: Utilized in drug discovery to identify potential drug targets and elucidate mechanisms of action.
Industry: Applied in the development of photoreactive materials and coatings for various industrial applications.
Mécanisme D'action
The primary mechanism of action of 3-(6-Bromohexyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Bromohexyl)-3-phenyl-3H-diazirine: Similar structure with a phenyl group instead of a methyl group.
3-(6-Bromohexyl)-3-ethyl-3H-diazirine: Similar structure with an ethyl group instead of a methyl group.
3-(6-Bromohexyl)-3-propyl-3H-diazirine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
3-(6-Bromohexyl)-3-methyl-3H-diazirine is unique due to its specific combination of a bromohexyl group and a methyl group, which provides distinct reactivity and photochemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over carbene formation and reactivity.
Propriétés
Formule moléculaire |
C8H15BrN2 |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
3-(6-bromohexyl)-3-methyldiazirine |
InChI |
InChI=1S/C8H15BrN2/c1-8(10-11-8)6-4-2-3-5-7-9/h2-7H2,1H3 |
Clé InChI |
NXDPOHKGUHHWTN-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)

![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)



![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)

